N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with a carboxamide group and a hydroxyethyl group attached to a dimethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 2-aminoethanol to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of phenol derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-(3,4-Dimethoxyphenyl)ethylamides: Compounds with similar phenyl and amide groups but different substituents on the thiophene ring
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-10-6-15(22-9-10)16(19)17-8-12(18)11-4-5-13(20-2)14(7-11)21-3/h4-7,9,12,18H,8H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPTUCZLKLWUOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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